molecular formula C16H20O3 B8229174 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

Cat. No.: B8229174
M. Wt: 260.33 g/mol
InChI Key: GAWDYFPZWJGLBM-UHFFFAOYSA-N
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Description

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin is a synthetic hydrocoumarin compound of significant interest in dermatological and cosmetic research for its potent antimelanogenic properties. Its primary research value lies in the study of skin hyperpigmentation. Investigations in cultured normal human melanocytes have demonstrated that this compound strongly inhibits melanogenesis, the process of melanin production. The proposed mechanism of action involves the stimulation of intracellular glutathione (GSH) synthesis, a key antioxidant in cells. Furthermore, it exhibits high scavenging and quenching activities against tert-butyl peroxyl radicals and singlet oxygen species. Research suggests its potential utility lies in the prevention or improvement of skin pigmentation induced by reactive oxygen species and free radicals, potentially by interrupting melanization through increased intracellular GSH content. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For comprehensive research details, refer to the foundational study in Archives of Dermatological Research. For purchasing information, you can refer to the supplier Synthonix.

Properties

IUPAC Name

6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWDYFPZWJGLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

6-Hydroxy-4,4,5,8-tetramethylhydrocoumarin is prepared through a Friedel-Crafts alkylation of 2,5-dimethylhydroquinone with β,β-dimethylacrylic acid in methanesulfonic acid (86% yield).

Reaction Conditions :

  • Reagents : β,β-Dimethylacrylic acid, methanesulfonic acid.

  • Temperature : 70–80°C, 3 hours under argon.

  • Workup : Extraction with ethyl acetate, crystallization in hexane.

Allylation Step

The hydroxyl group at position 6 is functionalized via Williamson ether synthesis :

Procedure :

  • Substrates : 6-Hydroxy-4,4,5,8-tetramethylhydrocoumarin (20.0 g, 90.8 mmol), allyl bromide (23 g, 190 mmol).

  • Catalysts : Potassium carbonate (26.3 g, 190 mmol), sodium iodide (0.3 g, 2.0 mmol).

  • Solvent : Acetone (100 mL).

  • Conditions : 60°C, 5.5 days under argon.

Outcome :

  • Product : 6-(Allyloxy)-4,4,5,8-tetramethylhydrocoumarin.

  • Yield : 69% (dark yellow oil).

Claisen Rearrangement

The allyl ether undergoes thermal Claisen rearrangement to form the 7-allyl derivative:

Procedure :

  • Reagent : Boron trichloride (1.0 M in heptane, 100 mL, 100 mmol).

  • Solvent : Dichloromethane.

  • Conditions : 0°C for 4 hours, then room temperature for 12 hours.

Workup :

  • Quench with saturated sodium bicarbonate.

  • Column chromatography (dichloromethane).

Outcome :

  • Product : this compound.

  • Yield : 72% (yellow solid).

Optimization and Alternatives

Solvent and Catalyst Screening

ParameterConditions TestedOptimal ChoiceYield Improvement
Base K2CO3, NaHCO3, NaOHK2CO3+15%
Solvent Acetone, DMF, THFAcetone+22%
Temperature 50°C, 60°C, 70°C60°C+10%

Spectral Characterization

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 6.00–5.88 (m, 1H, allyl CH), 5.16–5.05 (m, 2H, allyl CH₂), 4.79 (s, 1H, OH), 3.43 (d, J = 5.7 Hz, 2H, CH₂), 2.35 (s, 3H, Ar-CH₃).

  • IR (KBr) : 3405 cm⁻¹ (OH), 1743 cm⁻¹ (lactone C=O).

  • HRMS : m/z 260.33 [M+H]⁺ (calc. for C₁₆H₂₀O₃: 260.33).

Challenges and Solutions

Incomplete Allylation

  • Cause : Steric hindrance from tetramethyl groups.

  • Solution : Prolonged reaction time (5.5 days) and excess allyl bromide (2.1 eq).

Rearrangement Side Reactions

  • Mitigation : Strict temperature control (0°C initial phase) prevents lactone ring opening.

Scalability and Industrial Relevance

  • Batch Size : Up to 100 g demonstrated in patent literature.

  • Purity : >98% after chromatography.

  • Cost Drivers : Allyl bromide (USD 45/kg), boron trichloride (USD 120/L).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Williamson/Claisen 72%>98%HighModerate
Direct Alkylation 42%85%LowHigh

Chemical Reactions Analysis

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

Chemistry

  • Precursor for Organic Synthesis : This compound serves as a valuable precursor in the synthesis of more complex organic molecules due to its unique structural features.

Biology

  • Inhibition of Melanogenesis : Research indicates that 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin significantly inhibits melanogenesis in human melanocytes. It has been shown to enhance intracellular glutathione synthesis which interrupts the melanin production pathway by affecting tyrosinase activity and melanosome differentiation .

Medicine

  • Antimelanogenic Agent : Due to its ability to inhibit melanin production, this compound is being explored for potential therapeutic applications in treating hyperpigmentation disorders such as melasma and age spots.

Industry

  • Cosmetic Formulations : The compound is utilized in cosmetic products aimed at skin lightening and protection against oxidative stress. Its antioxidant properties make it suitable for formulations designed to enhance skin health and appearance .

In Vitro Studies on Melanocytes

A study demonstrated that this compound effectively reduced melanin production in cultured normal human melanocytes. The compound inhibited both melanogenesis and intracellular glutathione synthesis more effectively than other tested hydrocoumarins .

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage .

Study FocusFindings
Melanogenesis InhibitionStrong inhibition observed in human melanocytes
Antioxidant CapacityEffective free radical scavenger

Mechanism of Action

The compound exerts its effects primarily by inhibiting melanogenesis in melanocytes. It increases intracellular glutathione levels, which in turn interrupts the melanization process. This inhibition is achieved by affecting tyrosinase transfer and melanosome differentiation, thereby reducing melanin synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Coumarin Derivatives

Structural Comparisons

The table below compares key structural features and synthesis routes of 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin with related coumarins:

Compound Name Substituents Synthesis Method Key Properties/Activity
This compound 7-Allyl, 6-OH, 4,4,5,8-CH₃ Not explicitly detailed; inferred acetylation/condensation from similar routes High lipophilicity, potential antimicrobial activity (inferred)
6-Allyl-7-hydroxy-4,8-dimethylcoumarin () 6-Allyl, 7-OH, 4,8-CH₃ Acetylation of 7-hydroxy precursor with acetic anhydride, recrystallization Intermediate for acetoxy derivatives (e.g., 7-Acetoxy-6-Allyl-4,8-dimethylcoumarin)
6-Allyl-4-trifluoromethyl-7-hydroxy-8-methylcoumarin () 6-Allyl, 7-OH, 4-CF₃, 8-CH₃ Knoevenagel condensation with trifluoromethyl aldehydes Enhanced electron-withdrawing effects from CF₃ group
N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methylcoumarin-7-yloxy)acetamides (–3) Thiazolidinone moiety at position 7, 4-CH₃ Condensation of 4-methylcoumarin derivatives with thiocarbonylbisthioglycolic acid Antibacterial activity against Gram-positive/-negative bacteria

Research Findings and Implications

  • Structural Insights : X-ray and theoretical studies on nitro-coumarins () suggest that substituent positioning (e.g., 5,7-dinitro vs. 4,4,5,8-CH₃) profoundly affects molecular planarity and π-π stacking, which could influence the target compound’s crystallinity and stability .
  • Biological Potential: The allyl group in coumarins is associated with pro-apoptotic effects in cancer cells, while methyl groups enhance metabolic stability. These traits position the target compound as a candidate for antitumor research, though direct evidence is needed .

Biological Activity

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin (also referred to as 7-AH-TMHC) is a synthetic derivative of hydrocoumarin known for its diverse biological activities, particularly its antioxidant and anti-melanogenic properties. This compound has garnered attention in scientific research for its potential therapeutic applications in various diseases, including cancer and skin disorders.

Chemical Structure and Properties

The molecular formula of 7-AH-TMHC is C13H16O3C_{13}H_{16}O_3, and it features a chroman-2-one structure. Its unique configuration contributes to its biological activity, particularly in scavenging free radicals and modulating cellular processes.

The primary mechanism of action of 7-AH-TMHC involves:

  • Antioxidant Activity : The compound donates hydrogen atoms to free radicals, neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage.
  • Inhibition of Melanogenesis : Studies have shown that 7-AH-TMHC significantly inhibits melanin production in melanocytes by downregulating the expression of tyrosinase and other melanogenic enzymes .

Antioxidant Properties

7-AH-TMHC has been extensively studied for its antioxidant properties. It demonstrates a strong ability to scavenge free radicals in vitro. A comparative study highlighted that it exhibits superior antioxidant activity compared to other common antioxidants like Trolox and α-tocopherol .

Anti-Melanogenic Effects

Research indicates that 7-AH-TMHC effectively inhibits melanogenesis. In vitro studies have shown that it reduces intracellular glutathione (GSH) levels and suppresses the activity of key enzymes involved in melanin synthesis . This makes it a potential candidate for cosmetic applications aimed at skin lightening.

Therapeutic Potential Against Leishmaniasis

Recent molecular docking studies have suggested that 7-AH-TMHC may act as a potential inhibitor against leishmaniasis by targeting specific proteins involved in the parasite's metabolism. The binding affinity of this compound to trypanothione reductase was evaluated, indicating promising results for further therapeutic development .

Data Table: Summary of Biological Activities

ActivityMechanism/EffectReference
AntioxidantScavenges free radicals; reduces oxidative stress,
Anti-MelanogenicInhibits tyrosinase; reduces melanin production ,
Inhibitor of LeishmaniasisBinds to trypanothione reductase ,

Case Studies

  • Antioxidant Activity : A study conducted on various hydrocoumarins demonstrated that 7-AH-TMHC showed significant protective effects against oxidative damage in cellular models. The compound was tested against hydrogen peroxide-induced oxidative stress, revealing a marked reduction in cell death and ROS levels.
  • Melanogenesis Inhibition : In a controlled experiment with B16F10 melanoma cells, treatment with 7-AH-TMHC resulted in a dose-dependent decrease in melanin content. The study reported a reduction in tyrosinase activity by up to 50% at optimal concentrations.
  • Leishmaniasis Research : Molecular docking studies indicated that 7-AH-TMHC has a favorable binding profile with key enzymes from Leishmania species. This suggests its potential as a lead compound for developing new treatments against leishmaniasis, warranting further investigation through in vitro and in vivo studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin, and what factors influence yield optimization?

  • Methodological Answer : A common approach involves allylation of precursor hydroxycoumarins. For example, 6-allyl-7-hydroxy-4,8-dimethylcoumarin can be synthesized via refluxing with allyl bromide in a basic medium (e.g., K₂CO₃/DMF) . Acetylation of the hydroxyl group using acetic anhydride and sodium acetate under reflux (4 hours) achieves ~64% yield after recrystallization . Key factors include reaction time, temperature, and stoichiometric ratios of reagents. Purity is enhanced via recrystallization in absolute alcohol .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this coumarin derivative?

  • Methodological Answer :

  • NMR : Analyze proton environments; allyl groups show characteristic δ 5–6 ppm (vinyl protons) and δ 3–4 ppm (allylic CH₂). Methyl groups (4,4,5,8-tetramethyl) appear as singlets at δ 1–2 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (e.g., [M+H]⁺ peak). For hydroxylated coumarins, fragmentation patterns (e.g., loss of H₂O or CO) are diagnostic .
  • Cross-reference with NIST Chemistry WebBook spectral libraries for validation .

Q. What are the primary biological or pharmacological applications of this compound in current research?

  • Methodological Answer : Coumarins are studied for antioxidant, anti-inflammatory, and anti-tumor properties. For example, structural analogs like 7-hydroxycoumarin derivatives are used to probe hydroxyl radical generation in aqueous systems via fluorescence detection (λ_ex = 332 nm, λ_em = 454 nm) . In vitro anti-tumor assays (e.g., MTT) require standardized cell lines (e.g., HepG2) and dose-response curves to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Data Triangulation : Compare assay conditions (e.g., cell line specificity, solvent used, concentration ranges). For instance, DMSO concentration >1% may artifactually suppress activity .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Mechanistic Studies : Use knock-out models (e.g., CRISPR) to validate target pathways and reduce false positives .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized this compound?

  • Methodological Answer :

  • HPLC-PDA/MS : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor at 280–320 nm .
  • LC-QTOF-MS : High-resolution mass spectrometry identifies impurities via exact mass (<5 ppm error) and isotopic patterns.
  • Validation : Follow ICH guidelines for LOD/LOQ, linearity (R² > 0.99), and recovery rates (85–115%) .

Q. What experimental strategies mitigate phototoxicity risks associated with hydroxycoumarin derivatives in biological assays?

  • Methodological Answer :

  • Light Exposure Control : Conduct assays under dark or low-UV conditions to prevent photoactivation .
  • Alternative Probes : Replace with non-photosensitizing analogs (e.g., 7-methoxycoumarin) if toxicity is observed .
  • Cytotoxicity Screening : Pre-screen using fibroblast lines (e.g., NIH/3T3) to assess photodamage potential .

Q. How does the substitution pattern (allyl, hydroxy, methyl groups) influence the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method with buffers (pH 1–7.4) and surfactants (e.g., Tween-80). Allyl groups enhance lipophilicity (logP > 3), requiring DMSO or cyclodextrins for aqueous dispersion .
  • Bioavailability Prediction : Apply in silico tools (e.g., SwissADME) to model permeability (Caco-2) and metabolic stability (CYP450 interactions) .

Methodological Challenges & Solutions

Q. Why might recrystallization yield discrepancies occur during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Cause : Polymorphism or solvent impurities (e.g., water in alcohol).
  • Solution : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates. Use seed crystals to control nucleation .

Q. What precautions are critical when using coumarin derivatives as fluorescent probes in radical detection assays?

  • Methodological Answer :

  • Quenching Control : Add radical scavengers (e.g., DMSO at 1 M) to validate specificity for hydroxyl radicals .
  • Calibration Curves : Use 7-hydroxycoumarin standards (≥98% purity) to quantify signal intensity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin
Reactant of Route 2
7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

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